Cas no 7149-73-7 (4-chloro-5-methyl-2-nitroaniline)

4-Chloro-5-methyl-2-nitroaniline is a nitro-substituted aniline derivative with the molecular formula C₇H₇ClN₂O₂. This compound is characterized by the presence of chloro, methyl, and nitro functional groups on the aromatic ring, which influence its reactivity and applications. It serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pigments, and agrochemicals. The electron-withdrawing nitro group enhances its suitability for further functionalization, while the chloro and methyl substituents contribute to its stability and regioselectivity in reactions. Its well-defined structure and consistent purity make it a reliable building block for specialized chemical processes. Proper handling is advised due to potential sensitivity to heat and light.
4-chloro-5-methyl-2-nitroaniline structure
7149-73-7 structure
Product Name:4-chloro-5-methyl-2-nitroaniline
CAS No:7149-73-7
MF:C7H7ClN2O2
MW:186.595680475235
CID:1753061
PubChem ID:251676
Update Time:2025-10-31

4-chloro-5-methyl-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-5-methyl-2-nitroaniline
    • 4-chloro-5-methyl-2-nitro-aniline
    • 4-Chlor-5-methyl-2-nitroanilin
    • 6-Chlor-4-nitro-3-amino-toluol
    • 4-Chlor-5-methyl-2-nitro-anilin
    • 7149-73-7
    • AKOS024438767
    • DTXSID30991932
    • SCHEMBL404330
    • DB-153897
    • EN300-1073183
    • NSC-72327
    • NSC72327
    • CS-0231183
    • Inchi: 1S/C7H7ClN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3
    • InChI Key: NDEDTNPAJWUVRB-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=C1C)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 186.01971
  • Monoisotopic Mass: 186.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • Density: 1.415
  • Boiling Point: 334.9°C at 760 mmHg
  • Flash Point: 156.3°C
  • Refractive Index: 1.627
  • PSA: 69.16
  • LogP: 3.24320

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Additional information on 4-chloro-5-methyl-2-nitroaniline

Professional Introduction to 4-chloro-5-methyl-2-nitroaniline (CAS No. 7149-73-7)

4-chloro-5-methyl-2-nitroaniline, with the chemical formula C₆H₆ClN₂O₂ and CAS number 7149-73-7, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its nitro and chloro substituents, has garnered considerable attention due to its versatile applications in the development of various chemical entities. The structural features of 4-chloro-5-methyl-2-nitroaniline make it a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.

The nitro group in 4-chloro-5-methyl-2-nitroaniline contributes to its reactivity, enabling various transformations such as reduction to amines or diazotization followed by coupling reactions. These properties are particularly useful in medicinal chemistry, where such intermediates are often employed to construct bioactive scaffolds. The chloro substituent further enhances the compound's utility by providing a site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

In recent years, 4-chloro-5-methyl-2-nitroaniline has been extensively studied for its potential applications in the synthesis of agrochemicals and specialty chemicals. Its structural motif is found in several commercially available drugs and agrochemicals, underscoring its importance as a synthetic precursor. The compound's ability to undergo multiple functionalization reactions makes it a preferred choice for researchers aiming to develop novel chemical entities with tailored properties.

One of the most compelling aspects of 4-chloro-5-methyl-2-nitroaniline is its role in the development of therapeutic agents. Researchers have leveraged its reactivity to synthesize derivatives that exhibit pharmacological activity across various disease spectra. For instance, modifications of the nitro group can lead to compounds with antimicrobial and anti-inflammatory properties. Additionally, the chloro substituent can be selectively modified to introduce pharmacophores that enhance drug efficacy and selectivity.

The synthesis of 4-chloro-5-methyl-2-nitroaniline typically involves nitration and chlorination reactions on a suitable aromatic precursor. These transformations are well-documented in organic chemistry literature and have been optimized for high yield and purity. The compound's stability under standard storage conditions further adds to its practicality as an industrial intermediate. Its solubility profile also allows for easy handling and integration into multi-step synthetic routes.

In the context of current research, 4-chloro-5-methyl-2-nitroaniline has been explored as a key intermediate in the development of next-generation materials. Its structural features are conducive to designing molecules with enhanced electronic properties, making it relevant in the field of organic electronics. Moreover, the compound's versatility has led to investigations into its potential use as a ligand in catalytic systems, where it could facilitate various organic transformations with high efficiency.

The pharmaceutical industry continues to be a major driver for research involving 4-chloro-5-methyl-2-nitroaniline. Recent studies have highlighted its role in synthesizing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The nitro group's ability to interact with biological targets has been exploited to design molecules that modulate enzyme activity precisely. Such applications underscore the compound's significance as a pharmacological tool.

4-chloro-5-methyl-2-nitroaniline finds utility in agrochemical formulations. Its derivatives have been shown to possess herbicidal and fungicidal properties, contributing to crop protection strategies. The ability to modify its structure allows chemists to fine-tune its biological activity, ensuring efficacy while minimizing environmental impact. This aligns with global trends toward sustainable agriculture and green chemistry.

The future prospects of 4-chloro-5-methyl-2-nitroaniline are promising, given its broad applicability and adaptability in chemical synthesis. Advances in computational chemistry and artificial intelligence are expected to further enhance its utility by predicting novel derivatives with desired properties. Such innovations will undoubtedly expand its role in drug discovery and material science.

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